3-Tert-butoxy-4-cyclopropoxy-2-(methylthio)pyridine
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Overview
Description
3-Tert-butoxy-4-cyclopropoxy-2-(methylthio)pyridine is a chemical compound with the molecular formula C13H19NO2S and a molecular weight of 253.36 g/mol . This compound is known for its unique structure, which includes tert-butoxy, cyclopropoxy, and methylthio groups attached to a pyridine ring. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of 3-Tert-butoxy-4-cyclopropoxy-2-(methylthio)pyridine may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing organoboron reagents and palladium catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Tert-butoxy-4-cyclopropoxy-2-(methylthio)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The tert-butoxy, cyclopropoxy, and methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
3-Tert-butoxy-4-cyclopropoxy-2-(methylthio)pyridine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Tert-butoxy-4-cyclopropoxy-2-(methylthio)pyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Tert-butoxy-3-cyclopropoxy-2-(methylthio)pyridine: A similar compound with the tert-butoxy and cyclopropoxy groups in different positions.
3-Tert-butyl-4-cyclopropoxy-2-(methylthio)pyridine: Another related compound with a tert-butyl group instead of tert-butoxy.
Uniqueness
3-Tert-butoxy-4-cyclopropoxy-2-(methylthio)pyridine is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various scientific research applications and distinguishes it from other similar compounds.
Properties
Molecular Formula |
C13H19NO2S |
---|---|
Molecular Weight |
253.36 g/mol |
IUPAC Name |
4-cyclopropyloxy-3-[(2-methylpropan-2-yl)oxy]-2-methylsulfanylpyridine |
InChI |
InChI=1S/C13H19NO2S/c1-13(2,3)16-11-10(15-9-5-6-9)7-8-14-12(11)17-4/h7-9H,5-6H2,1-4H3 |
InChI Key |
NGXYLOYVFYWFJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=CN=C1SC)OC2CC2 |
Origin of Product |
United States |
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